2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. It is used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures the incorporation of the trifluoromethyl group into the compound, which is crucial for its desired properties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrazine and Pd/C.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine and Pd/C are commonly used for catalytic reduction.
Substitution: Potassium carbonate is often used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its interaction with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
2,3-dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate in agrochemical synthesis.
Uniqueness
2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of a dimethylphenoxy group and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-7-8-15(12(2)9-11)23-10-16(22)21-14-6-4-3-5-13(14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEMVIQJUGCUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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